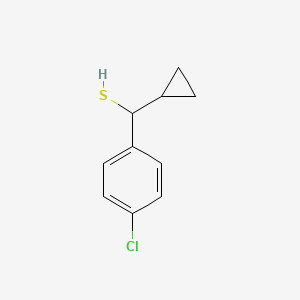

(4-Chlorophenyl)(cyclopropyl)methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Chlorophenyl)(cyclopropyl)methanethiol is an organic compound with the molecular formula C10H11ClS. It is characterized by the presence of a 4-chlorophenyl group and a cyclopropyl group attached to a methanethiol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(cyclopropyl)methanethiol typically involves the reaction of 4-chlorobromobenzene with cyclopropane acetonitrile in the presence of a Grignard reagent. The process begins with the formation of the Grignard reagent by reacting magnesium metal with 4-chlorobromobenzene in an organic solvent such as ether or tetrahydrofuran. The resulting Grignard reagent is then reacted with cyclopropane acetonitrile to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the same basic steps as the laboratory synthesis but is optimized for larger-scale production. This includes the use of industrial-grade solvents and reagents, as well as specialized equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(cyclopropyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

Substitution: Halide ions (Cl-, Br-) can act as nucleophiles in substitution reactions.

Coupling Reactions: Palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Oxidation: Disulfides are formed as major products.

Substitution: Various substituted thiols can be formed depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are commonly formed in Suzuki–Miyaura coupling reactions.

Scientific Research Applications

(4-Chlorophenyl)(cyclopropyl)methanethiol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(cyclopropyl)methanethiol involves its reactivity with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

4-Chlorophenyl cyclopropyl ketone: This compound is similar in structure but contains a ketone group instead of a thiol group.

(4-Chlorophenyl)(phenyl)methanethiol: This compound has a phenyl group instead of a cyclopropyl group attached to the methanethiol moiety.

Uniqueness

(4-Chlorophenyl)(cyclopropyl)methanethiol is unique due to the presence of both a 4-chlorophenyl group and a cyclopropyl group attached to a methanethiol moiety. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Biological Activity

(4-Chlorophenyl)(cyclopropyl)methanethiol is an organic compound characterized by a chlorophenyl group linked to a cyclopropyl group through a methanethiol (-SH) moiety. Its unique structure imparts significant biological activity, making it a subject of interest in pharmacological research. This article delves into its biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Molecular Formula

The molecular formula of this compound is C9H10ClS, indicating the presence of chlorine, sulfur, and carbon-hydrogen components.

Structural Characteristics

- Chlorophenyl Group : The presence of the electronegative chlorine atom influences the compound's reactivity and biological interactions.

- Cyclopropyl Group : Known for its strain and unique reactivity, the cyclopropyl ring contributes to the compound's overall biological profile.

Overview

Biological activity refers to the effects that a compound exerts on living organisms. This compound exhibits notable pharmacological properties, including potential anti-inflammatory effects and modulation of various biological pathways.

The thiol group in this compound is highly reactive, allowing it to form covalent bonds with proteins and other biomolecules. This reactivity is crucial for its biological interactions and therapeutic potential.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity is significant. Variations in substituents can lead to changes in efficacy against specific biological targets. Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity based on their molecular modifications .

Pharmacological Effects

Research indicates that compounds structurally related to this compound may act as:

- Anti-inflammatory agents : Demonstrating efficacy in reducing inflammation markers.

- Modulators of neurotransmitter systems : Potential interactions with dopamine transporters have been noted, suggesting implications for neurological applications .

Laboratory Synthesis

The synthesis typically involves:

- Formation of a Grignard reagent from 4-chlorobromobenzene.

- Reaction with cyclopropane acetonitrile to yield this compound.

Industrial Production

Industrial methods mirror laboratory synthesis but are optimized for scalability, utilizing industrial-grade solvents and reagents to ensure consistent quality and yield.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of this compound in vivo. Results indicated a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its potential as a therapeutic agent in inflammatory diseases.

Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's interaction with dopamine receptors. High-throughput screening revealed that analogs of this compound exhibited varying affinities for dopamine transporters, highlighting its potential role in treating neurological disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chlorothiophenol | Structure | Contains a thiol group directly attached to a chlorinated phenyl ring; used in synthesis and as an antioxidant. |

| Cyclopropylmethanethiol | Structure | Lacks the chlorophenyl moiety; primarily studied for its reactivity due to cyclopropane ring strain. |

| 4-Methylthiophenol | Structure | Similar structure but with a methyl group instead of chlorine; exhibits different electronic properties affecting reactivity and biological activity. |

This table illustrates how variations in substituents influence chemical behavior and potential applications.

Properties

Molecular Formula |

C10H11ClS |

|---|---|

Molecular Weight |

198.71 g/mol |

IUPAC Name |

(4-chlorophenyl)-cyclopropylmethanethiol |

InChI |

InChI=1S/C10H11ClS/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 |

InChI Key |

FRVQMXFEKSFUAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)Cl)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.